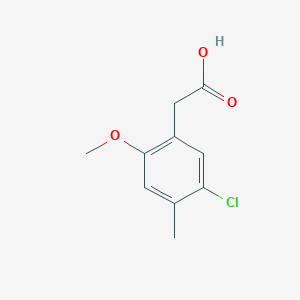

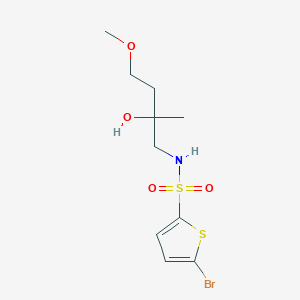

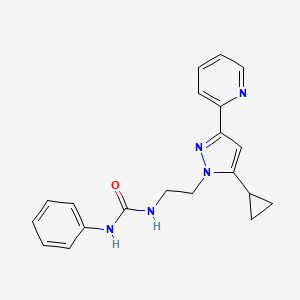

![molecular formula C14H11N3O3 B2563417 N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide CAS No. 897616-51-2](/img/structure/B2563417.png)

N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of pyridopyrimidine . Pyridopyrimidines are a class of compounds that have shown diverse biological potential . They are considered as bioisosteres with purines and many pyridopyrimidine derivatives have shown promising anticancer activity .

Synthesis Analysis

While specific synthesis methods for “N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide” were not found, pyridopyrimidines can be synthesized through various methods . For example, a cobalt complex was synthesized by the reaction of ligand, 9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidine-4-one (HL), and cobalt nitrate .Aplicaciones Científicas De Investigación

Antimicrobial Activity

- Synthesized compounds like N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamide have demonstrated significant antibacterial and antimycobacterial activities against various microbial strains, including Gram-negative and Gram-positive bacteria, as well as M. tuberculosis and M. avium (Chambhare et al., 2003).

- Further studies correlated the antimicrobial activity of these compounds with topological indices using Hansch analysis, showing good correlations and suggesting a relationship between molecular structure and antimicrobial efficacy (Narasimhan et al., 2006).

Antiprotozoal Agents

- Novel dicationic imidazo[1,2-a]pyridines, related to the compound , have been developed as antiprotozoal agents. These compounds have shown strong DNA affinities and demonstrated in vitro and in vivo effectiveness against T. b. rhodesiense and P. falciparum, indicating potential as antiprotozoal therapies (Ismail et al., 2004).

Histone Deacetylase Inhibition

- Related compounds, such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, have been identified as small molecule histone deacetylase inhibitors. These compounds block cancer cell proliferation and induce apoptosis, demonstrating potential as anticancer drugs (Zhou et al., 2008).

Plant Growth Stimulation

- Some derivatives containing a pyrimidine fragment have shown a pronounced plant growth-stimulating effect, suggesting applications in agriculture and botany (Pivazyan et al., 2019).

DNA Molecular Recognition

- A furan amino acid inspired by natural products was incorporated into the scaffold of a DNA-binding hairpin polyamide. This demonstrated excellent stabilization of duplex DNA and discrimination of noncognate sequences, indicating potential applications in molecular biology (Muzikar et al., 2011).

Antidepressant and Nootropic Agents

- Schiff's bases and 2-azetidinones of isonocotinyl hydrazone have been synthesized and evaluated for their antidepressant and nootropic activities, showing potential as central nervous system (CNS) active agents (Thomas et al., 2016).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been found to exhibit a wide spectrum of biological activity and numerous therapeutic applications in medicine .

Mode of Action

It is known that similar compounds interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

The druglikeness, admet properties, and predicted targets of similar compounds suggest potential bioavailability .

Result of Action

Similar compounds have been found to have diverse biological activities .

Action Environment

The stability and efficacy of similar compounds can be influenced by various environmental factors .

Propiedades

IUPAC Name |

N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3/c1-9-12(16-13(18)10-5-4-8-20-10)14(19)17-7-3-2-6-11(17)15-9/h2-8H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCYHXXSXWDJZPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobenzenecarboxylate](/img/structure/B2563340.png)

![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2563342.png)

![dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-glutamate](/img/structure/B2563346.png)

![3-[(2-Methylphenyl)methoxy]pyridine-4-carbonitrile](/img/structure/B2563347.png)

![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2563357.png)